dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate
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Description
DicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate is a useful research compound. Its molecular formula is C27H48N2O4 and its molecular weight is 464.7 g/mol. The purity is usually 95%.
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Biological Activity
Dicyclohexylamine (DCHA), particularly in the context of its derivative (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate, has garnered attention for its biological activity, particularly its antibacterial properties. This article explores the compound's mechanisms of action, efficacy against various bacterial strains, and implications for therapeutic applications.
Overview of Dicyclohexylamine
Dicyclohexylamine is a colorless liquid with a faint odor, primarily used in organic synthesis and industrial applications. It exhibits alkaline properties and limited solubility in water, which influences its biological interactions. Its antibacterial activity is primarily attributed to its ability to inhibit spermidine synthase in bacteria, a critical enzyme involved in polyamine synthesis.
The primary mechanism by which dicyclohexylamine exerts its antibacterial effects is through the reversible inhibition of spermidine synthase. This enzyme plays a vital role in synthesizing polyamines, which are essential for cell growth and function. The inhibition leads to a depletion of spermidine levels within bacterial cells, resulting in growth arrest.
Key Findings on Antibacterial Activity
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Sensitivity Variations Among Bacterial Strains :
- Streptococcus uberis : Most sensitive strain; complete growth inhibition at 5 mM concentration.
- Staphylococcus aureus and Escherichia coli : Moderate sensitivity with significant growth reduction.
- Micrococcus sp. and Klebsiella sp. : Resistant even at high concentrations (10 mM).
- Streptococcus agalactiae : No effect observed.
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In Vitro Studies :
- Spermidine synthase activity was inhibited by over 90% at a concentration of 50 µM of dicyclohexylamine.
- The growth inhibition was reversible upon the addition of spermidine, confirming the specificity of the action.
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Compensatory Mechanisms :
- In response to spermidine synthase inhibition, there was an accumulation of putrescine in sensitive bacteria, indicating a compensatory mechanism to counteract the effects of dicyclohexylamine.
Case Study 1: Efficacy Against Streptococcus uberis
A study demonstrated that dicyclohexylamine effectively inhibited the growth of Streptococcus uberis at concentrations as low as 1.25 mM, showcasing its potential as a therapeutic agent against infections caused by this bacterium.
Case Study 2: Comparative Analysis with Fumagillin
Research comparing dicyclohexylamine with fumagillin revealed that while both compounds exhibit antibacterial properties, dicyclohexylamine has a longer half-life and greater stability in various conditions, making it a more favorable candidate for therapeutic use.
Table 1: Antibacterial Activity of Dicyclohexylamine Against Various Bacterial Strains
Bacterial Strain | Concentration (mM) | Inhibition (%) | Sensitivity |
---|---|---|---|
Streptococcus uberis | 5 | 100 | Highly Sensitive |
Staphylococcus aureus | 1.25 | ~60 | Moderately Sensitive |
Escherichia coli | 2.5 | ~50 | Moderately Sensitive |
Micrococcus sp. | 10 | 0 | Resistant |
Klebsiella sp. | 10 | 0 | Resistant |
Streptococcus agalactiae | Any | 0 | Resistant |
Implications for Therapeutic Applications
The findings surrounding dicyclohexylamine's antibacterial properties suggest potential therapeutic applications, particularly in treating infections caused by susceptible bacteria such as Streptococcus uberis. Its ability to inhibit spermidine synthase presents a novel approach to antibiotic development, especially in an era where antibiotic resistance is increasingly prevalent.
Properties
Molecular Formula |
C27H48N2O4 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(cyclopentyloxycarbonylamino)non-8-enoic acid |
InChI |
InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2 |
InChI Key |
RCRARTOEPONMHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.